molecular formula C15H19N5 B12223683 2-(4-Methylpiperazin-1-yl)-5-(6-methylpyridin-2-yl)pyrimidine

2-(4-Methylpiperazin-1-yl)-5-(6-methylpyridin-2-yl)pyrimidine

Cat. No.: B12223683
M. Wt: 269.34 g/mol
InChI Key: VXEFISYZIMFSQP-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-5-(6-methylpyridin-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methylpiperazine and a methylpyridine group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-5-(6-methylpyridin-2-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative.

    Substitution Reactions: The introduction of the 4-methylpiperazine and 6-methylpyridine groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the condensation and substitution reactions in a controlled environment.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-5-(6-methylpyridin-2-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Strong bases (e.g., sodium hydride), polar aprotic solvents (e.g., dimethyl sulfoxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)-5-(6-methylpyridin-2-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-Methylpiperazin-1-yl)-5-(6-methylpyridin-2-yl)pyrimidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpiperazin-1-yl)-5-(6-methylpyridin-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine core with methylpiperazine and methylpyridine groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H19N5

Molecular Weight

269.34 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-5-(6-methylpyridin-2-yl)pyrimidine

InChI

InChI=1S/C15H19N5/c1-12-4-3-5-14(18-12)13-10-16-15(17-11-13)20-8-6-19(2)7-9-20/h3-5,10-11H,6-9H2,1-2H3

InChI Key

VXEFISYZIMFSQP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=CN=C(N=C2)N3CCN(CC3)C

Origin of Product

United States

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